Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo-
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Overview
Description
Imidazo(1,5-a)pyridin-1(5H)-one, 2-(4-bromo-3-methylphenyl)hexahydro-3-thioxo- is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridin-1(5H)-one derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and imidazole derivatives, cyclization reactions can be employed to form the imidazo[1,5-a]pyridine core.
Substitution Reactions: Introduction of substituents such as the 4-bromo-3-methylphenyl group can be achieved through substitution reactions using suitable halogenated precursors.
Thioxo Group Introduction: The thioxo group can be introduced via thiolation reactions using sulfur-containing reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the bromine and methyl positions, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases due to their bioactive properties.
Industry: Used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-1(5H)-one derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, they may inhibit enzyme activity or block receptor binding, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar structure but different positioning of the nitrogen atoms.
Benzimidazoles: Contain a fused benzene and imidazole ring.
Thiazoles: Contain a sulfur atom in the ring structure.
Uniqueness
Imidazo[1,5-a]pyridin-1(5H)-one derivatives are unique due to their specific ring structure and the presence of the thioxo group, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
60726-04-7 |
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Molecular Formula |
C14H15BrN2OS |
Molecular Weight |
339.25 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C14H15BrN2OS/c1-9-8-10(5-6-11(9)15)17-13(18)12-4-2-3-7-16(12)14(17)19/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
GZRTVOFXTVLSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3CCCCN3C2=S)Br |
Origin of Product |
United States |
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